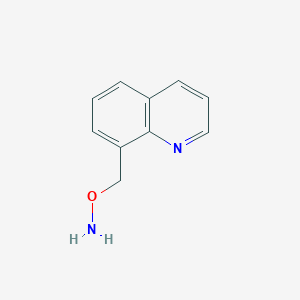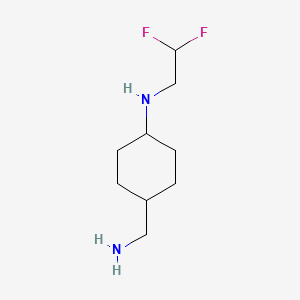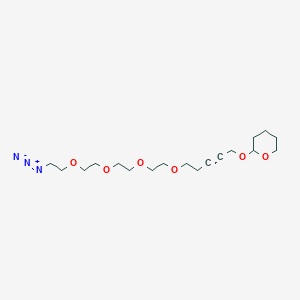
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide is a chemical compound with the molecular formula C18H31N3O6 and a molecular weight of 385.5 g/mol. It is categorized under azides and is known for its applications in click chemistry and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate. This can be achieved by reacting tetrahydro-2H-pyran-2-ol with propargyl bromide in the presence of a base such as potassium carbonate.
PEGylation: The alkyne intermediate is then reacted with polyethylene glycol (PEG) to introduce the PEG4 chain. This step is usually carried out under mild conditions to avoid degradation of the PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Substitution Reactions: Common reagents include sodium azide, and the reactions are often performed in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Triazoles: The primary product formed in click chemistry reactions is a triazole derivative.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the development of advanced materials, including hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide primarily involves its participation in click chemistry reactions. The azide group undergoes a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound shares a similar structure but lacks the PEG4 and azide groups.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: This compound has a similar tetrahydro-2H-pyran-2-yloxy group but differs in its overall structure and functional groups.
Uniqueness
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide is unique due to its combination of the tetrahydro-2H-pyran-2-yloxy group, PEG4 chain, and azide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C18H31N3O6 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane |
InChI |
InChI=1S/C18H31N3O6/c19-21-20-7-11-23-13-15-25-17-16-24-14-12-22-8-3-1-4-9-26-18-6-2-5-10-27-18/h18H,2-3,5-17H2 |
Clé InChI |
NLPVDZABDQLAPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

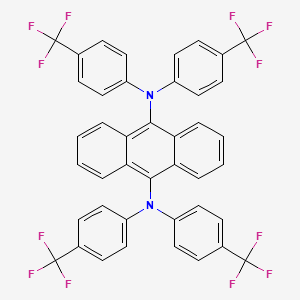
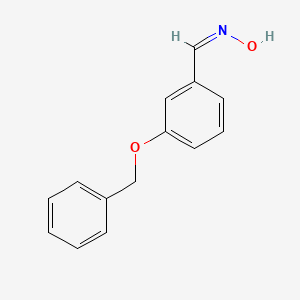
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
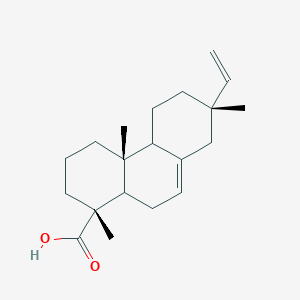
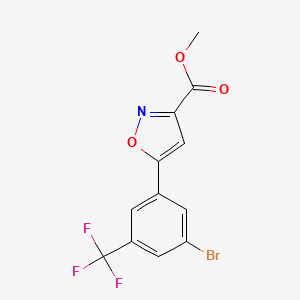

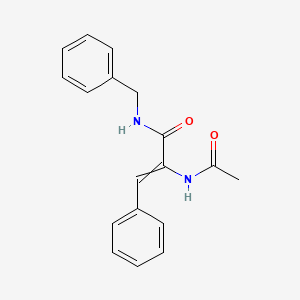
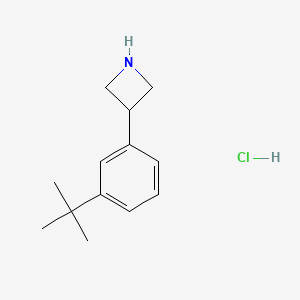
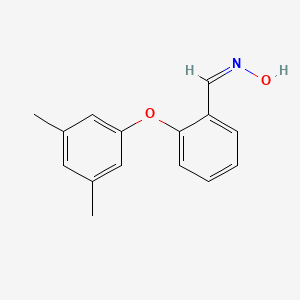
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
